

Unveiling the Structure of Titanium(III) Fluoride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Titanium(III) fluoride**

Cat. No.: **B1580948**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of **Titanium(III) fluoride** (TiF₃), a violet, paramagnetic solid compound. This document synthesizes crystallographic data, details experimental protocols for its characterization, and presents visualizations of its structural arrangement. The information is tailored for professionals in research, science, and drug development who require a deep understanding of this inorganic compound.

Crystallographic Data Summary

Titanium(III) fluoride is known to crystallize in at least two different polymorphs: a trigonal (rhombohedral) phase and a cubic phase. The crystallographic data for both structures are summarized below for comparative analysis.

Table 1: Crystallographic Data for Trigonal Titanium(III) Fluoride (R-3c)

Parameter	Value	Reference
Crystal System	Trigonal	[1]
Space Group	R-3c (No. 167)	[1][2]
Lattice Parameters		
a	5.585 Å	[1]
b	5.585 Å	[1]
c	5.585 Å	[1]
α	59.07°	[3]
β	59.07°	[3]
γ	59.07°	[3]
Unit Cell Volume	Not explicitly found	
Formula Units (Z)	2	[3]
Calculated Density	2.98 g/cm ³	[2][4]
Atomic Positions	Ti: (0, 0, 0); (½, ½, ½)	[3]
F: (x, ½-x, ¼); (½-x, ¼, x); (¼, x, ½-x) with x = -0.183	[3]	
Coordination Geometry	Octahedral for Ti	[2]
Bond Distances	Ti-F: 1.97 Å	[3]
F-F: 2.78 Å, 2.79 Å	[3]	

Table 2: Crystallographic Data for Cubic Titanium(III) Fluoride (Pm-3m)

Parameter	Value	Reference
Crystal System	Cubic	[5]
Space Group	Pm-3m (No. 221)	[5]
Lattice Parameters		
a	3.950 Å	[5]
b	3.950 Å	[5]
c	3.950 Å	[5]
α	90°	[5]
β	90°	[5]
γ	90°	[5]
Structure Type	Perovskite-like	[2]

Experimental Protocols

The determination of the crystal structure of TiF₃ involves its synthesis followed by characterization using diffraction techniques.

Synthesis of Titanium(III) Fluoride

A common method for the preparation of **Titanium(III) fluoride** is through the dissolution of titanium metal in hydrofluoric acid.[2] Another reported method involves the reduction of a titanium(IV) precursor. For instance, (NH₄)₂TiF₆ can be reduced with aluminum. A more economical process involves the reduction of Ti(IV) to Ti(III) in an acidic solution using metals like iron, manganese, cobalt, nickel, or zinc, followed by precipitation and pyrolysis to yield TiF₃.[6]

X-ray Diffraction (XRD) Analysis

The primary technique for elucidating the crystal structure of TiF₃ is X-ray diffraction.

Sample Preparation: For powder XRD, the TiF₃ sample is finely ground to ensure random orientation of the crystallites. To mitigate preferred orientation, the sample powder can be

mixed with finely ground silica gel (approximately 50% by volume) as a diluent.[\[7\]](#)

Data Collection: Powder diffraction patterns are typically recorded using a diffractometer with a copper X-ray source (Cu K α radiation, $\lambda = 1.54178 \text{ \AA}$).[\[3\]](#)[\[7\]](#) A crystal monochromator is often placed between the sample and the detector to reduce background noise.[\[7\]](#)

Structure Refinement: The collected diffraction data are processed to determine the peak positions and intensities. The crystal structure, including space group, lattice parameters, and atomic positions, is then refined using crystallographic software. The Miller indices are assigned to each diffraction peak, and the lattice constants are calculated.[\[7\]](#)

Visualizations

The following diagrams illustrate the crystal structure and the experimental workflow for its analysis.

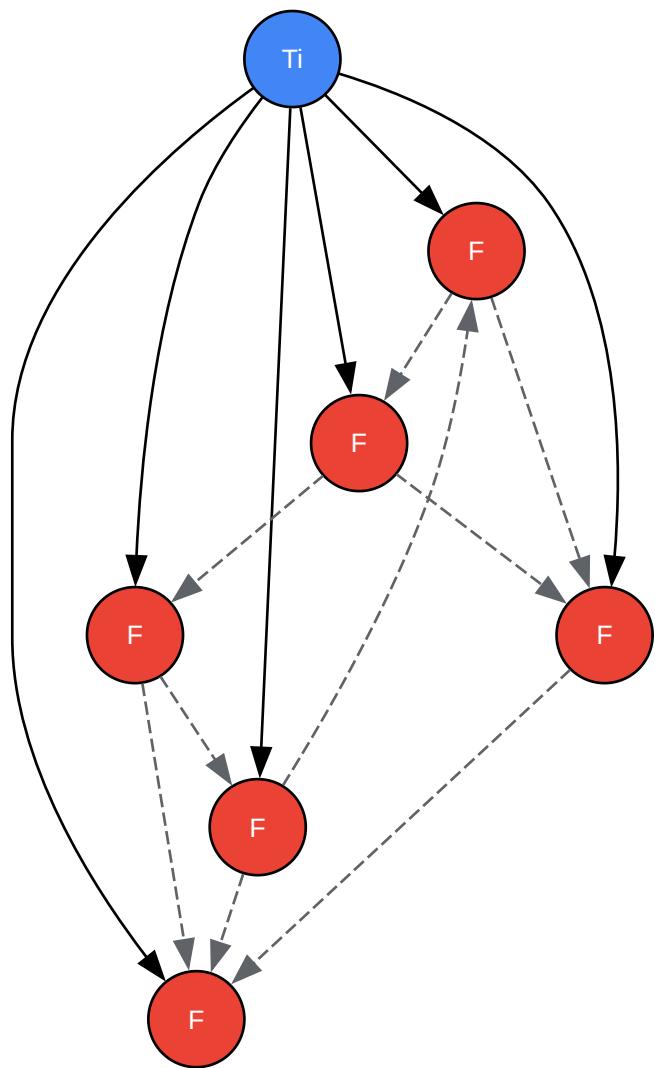


Fig. 1: Unit Cell of Trigonal TiF_3

[Click to download full resolution via product page](#)

Caption: Coordination of Ti in Trigonal TiF_3 .

Fig. 2: Workflow for Crystal Structure Analysis

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for TiF₃ Analysis.

Structural Details

In the rhombohedral (trigonal) modification of TiF₃, each titanium atom is octahedrally coordinated to six fluorine atoms.^[2] These octahedra are slightly distorted.^[3] The fluorine atoms are doubly bridging, connecting the titanium centers to form a three-dimensional network. The cubic phase of TiF₃ adopts a defect perovskite-like structure.^[2]

Physical and Chemical Properties

Titanium(III) fluoride is a violet to purple-red powder.^{[2][4]} It is stable in air but oxidizes to Titanium dioxide (TiO₂) at temperatures above 100 °C.^[2] It is reported to be insoluble in water and alcohol.^[4] The compound sublimes at approximately 930°C under vacuum.^[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mp-562468: TiF3 (trigonal, R-3c, 167) [legacy.materialsproject.org]
- 2. Titanium(III) fluoride - Wikipedia [en.wikipedia.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. alfachemic.com [alfachemic.com]
- 5. mp-246: TiF3 (cubic, Pm-3m, 221) [legacy.materialsproject.org]
- 6. ES2375236T3 - THE PRODUCTION OF TITANIUM TRIFLUORIDE. - Google Patents [patents.google.com]
- 7. govinfo.gov [govinfo.gov]
- To cite this document: BenchChem. [Unveiling the Structure of Titanium(III) Fluoride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1580948#titanium-iii-fluoride-crystal-structure-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com